molecular formula C27H26ClN3O3S B2686574 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE CAS No. 891092-83-4

2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE

Cat. No.: B2686574
CAS No.: 891092-83-4
M. Wt: 508.03
InChI Key: GMZDOEBMMZGSAG-UHFFFAOYSA-N
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Description

2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a chlorophenyl group, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.

    Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride.

    Formation of the Piperazine Moiety: The phenylpiperazine moiety can be synthesized by reacting piperazine with bromobenzene under suitable conditions.

    Coupling Reactions: The final compound is obtained by coupling the indole core with the chlorophenyl and phenylpiperazine moieties under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its interactions with various biological targets.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The phenylpiperazine moiety may contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-[(2-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
  • 2-{3-[(2-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE

Uniqueness

The uniqueness of 2-{3-[(2-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group may enhance its binding affinity to certain targets compared to other halogenated derivatives.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c28-24-12-6-4-8-21(24)20-35(33,34)26-18-31(25-13-7-5-11-23(25)26)19-27(32)30-16-14-29(15-17-30)22-9-2-1-3-10-22/h1-13,18H,14-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZDOEBMMZGSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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